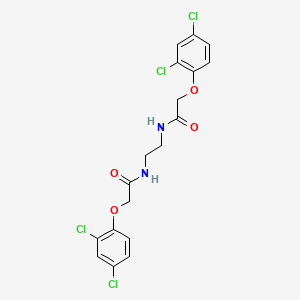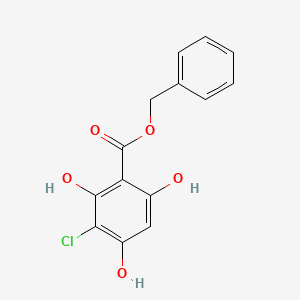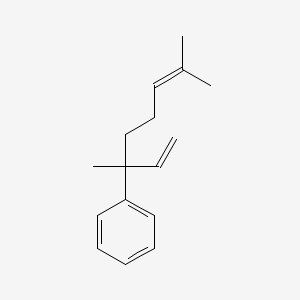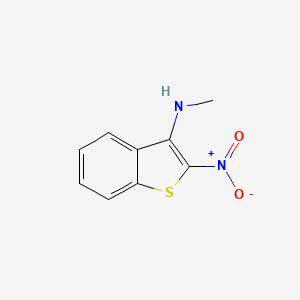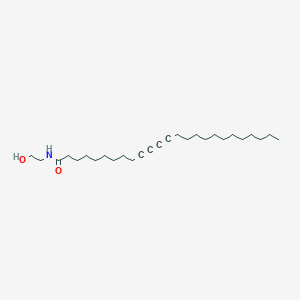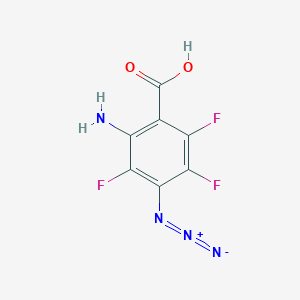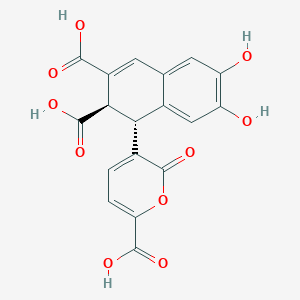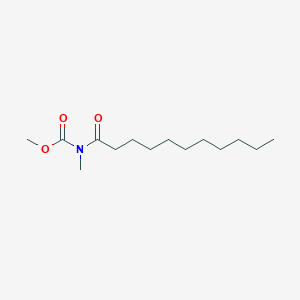![molecular formula C13H21BrN2O2 B14278104 N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide CAS No. 137866-80-9](/img/structure/B14278104.png)
N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide is an organic compound with the molecular formula C17H23BrN2O3 It is a quaternary ammonium salt that features a nitrophenyl group attached to an ethanaminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide typically involves the reaction of N,N-diethylethanaminium with 2-nitrobenzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium chloride (NaCl), sodium iodide (NaI), or sodium hydroxide (NaOH) in aqueous or organic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding halide or hydroxide salts.
Scientific Research Applications
N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quaternary ammonium moiety can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- N,N-Diethyl-N-[(5-(3-nitrophenyl)-2-furyl)methyl]ethanaminium bromide
- N,N-Diethyl-N-[(5-(4-nitrophenyl)-2-furyl)methyl]ethanaminium bromide
- N,N,N-Trimethyl-(5-(2-nitrophenyl)-2-furyl)methanaminium bromide
Comparison: N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide is unique due to the presence of the 2-nitrophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different nitrophenyl or furyl groups, this compound may exhibit different reactivity and biological activity profiles, making it a valuable tool for specific research applications.
Properties
CAS No. |
137866-80-9 |
|---|---|
Molecular Formula |
C13H21BrN2O2 |
Molecular Weight |
317.22 g/mol |
IUPAC Name |
triethyl-[(2-nitrophenyl)methyl]azanium;bromide |
InChI |
InChI=1S/C13H21N2O2.BrH/c1-4-15(5-2,6-3)11-12-9-7-8-10-13(12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RJXWACLPUSWMFH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


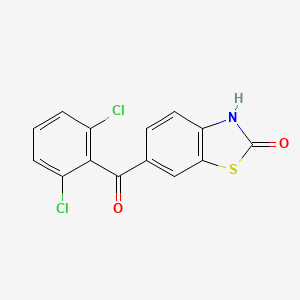
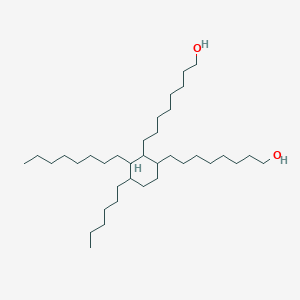
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
